Cas no 681153-67-3 (1,2-Diphenyl-3,4-bis(2,4,6-trihydroxybenzoyl)cyclobutane; (1α,2β,3α,4β)-form, 2''',2'''',6'''-Tri-Me ether)

1,2-Diphenyl-3,4-bis(2,4,6-trihydroxybenzoyl)cyclobutane; (1α,2β,3α,4β)-form, 2''',2'''',6'''-Tri-Me ether structure
681153-67-3 structure
Nom du produit:1,2-Diphenyl-3,4-bis(2,4,6-trihydroxybenzoyl)cyclobutane; (1α,2β,3α,4β)-form, 2''',2'''',6'''-Tri-Me ether
Numéro CAS:681153-67-3
Le MF:C33H30O8
Mégawatts:554.586510181427
CID:6751105

1,2-Diphenyl-3,4-bis(2,4,6-trihydroxybenzoyl)cyclobutane; (1α,2β,3α,4β)-form, 2''',2'''',6'''-Tri-Me ether Propriétés chimiques et physiques

Nom et identifiant

    • 1,2-Diphenyl-3,4-bis(2,4,6-trihydroxybenzoyl)cyclobutane; (1α,2β,3α,4β)-form, 2''',2'''',6'''-Tri-Me ether
    • Piscine à noyau: 1S/C33H30O8/c1-39-23-15-20(34)14-22(36)28(23)32(37)30-26(18-10-6-4-7-11-18)27(19-12-8-5-9-13-19)31(30)33(38)29-24(40-2)16-21(35)17-25(29)41-3/h4-17,26-27,30-31,34-36H,1-3H3
    • La clé Inchi: JDJRNSCWAMFVRC-UHFFFAOYSA-N
    • Sourire: COC1C(C(C2C(C3C=CC=CC=3)C(C3C=CC=CC=3)C2C(C2C(OC)=CC(O)=CC=2OC)=O)=O)=C(O)C=C(O)C=1

1,2-Diphenyl-3,4-bis(2,4,6-trihydroxybenzoyl)cyclobutane; (1α,2β,3α,4β)-form, 2''',2'''',6'''-Tri-Me ether Littérature connexe

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